molecular formula C23H15F3O B2926919 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one CAS No. 337921-67-2

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one

Cat. No.: B2926919
CAS No.: 337921-67-2
M. Wt: 364.367
InChI Key: YLPGDYZTCACBQV-UHFFFAOYSA-N
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Description

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

The synthesis of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through radical intermediates .

Chemical Reactions Analysis

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:

The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoromethyl group with the indene framework, leading to distinct chemical and physical characteristics.

Properties

IUPAC Name

3-phenyl-2-[[2-(trifluoromethyl)phenyl]methyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGDYZTCACBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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